molecular formula C9H11Cl2NO2 B13668663 Ethyl 4-(chloromethyl)picolinate hydrochloride

Ethyl 4-(chloromethyl)picolinate hydrochloride

Cat. No.: B13668663
M. Wt: 236.09 g/mol
InChI Key: BFNDTNYWBIRKRC-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)picolinate hydrochloride: is a chemical compound with the molecular formula C₉H₁₁Cl₂NO₂. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 4-position with a chloromethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(chloromethyl)picolinate hydrochloride typically involves the chloromethylation of ethyl picolinate. One common method includes the reaction of ethyl picolinate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in solvents like tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Oxidation: Picolinic acid derivatives.

    Reduction: Ethyl 4-methylpicolinate.

Scientific Research Applications

Ethyl 4-(chloromethyl)picolinate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)picolinate hydrochloride involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

    Ethyl picolinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 4-(chloromethyl)picolinate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    4-(Chloromethyl)pyridine: Lacks the ester group, making it more basic and less soluble in organic solvents.

Uniqueness: Ethyl 4-(chloromethyl)picolinate hydrochloride is unique due to its combination of the chloromethyl group and the ethyl ester, providing a balance of reactivity and solubility. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

ethyl 4-(chloromethyl)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H

InChI Key

BFNDTNYWBIRKRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CCl.Cl

Origin of Product

United States

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